N,N,2-trimethyl-6-(piperidin-2-yl)pyrimidin-4-amine dihydrochloride

CAS No.: 1361111-29-6

Cat. No.: VC2715409

Molecular Formula: C12H22Cl2N4

Molecular Weight: 293.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1361111-29-6 |

|---|---|

| Molecular Formula | C12H22Cl2N4 |

| Molecular Weight | 293.23 g/mol |

| IUPAC Name | N,N,2-trimethyl-6-piperidin-2-ylpyrimidin-4-amine;dihydrochloride |

| Standard InChI | InChI=1S/C12H20N4.2ClH/c1-9-14-11(8-12(15-9)16(2)3)10-6-4-5-7-13-10;;/h8,10,13H,4-7H2,1-3H3;2*1H |

| Standard InChI Key | WLPXOXQLHZMLGD-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)N(C)C)C2CCCCN2.Cl.Cl |

| Canonical SMILES | CC1=NC(=CC(=N1)N(C)C)C2CCCCN2.Cl.Cl |

Introduction

Chemical Identity and Structure

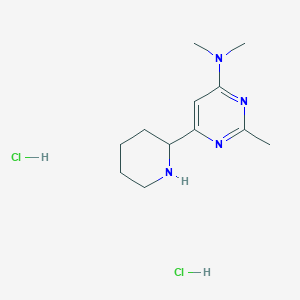

The compound N,N,2-trimethyl-6-(piperidin-2-yl)pyrimidin-4-amine dihydrochloride belongs to the chemical class of substituted pyrimidines. It is listed in chemical databases with the CAS registry number 1361111-29-6 . The compound's name indicates several key structural features:

-

A pyrimidine heterocyclic core serving as the central structure

-

A dimethylamine (N,N-dimethyl) group at position 4 of the pyrimidine ring

-

A methyl group at position 2 of the pyrimidine ring

-

A piperidine ring attached at position 6 of the pyrimidine through the piperidine's 2-position

-

Two hydrochloride groups forming the dihydrochloride salt

Structural Comparison with Related Compounds

This compound is structurally related to several other pyrimidine derivatives, with the most notable being N,N,2-trimethyl-6-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride (CAS: 1361112-50-6). These two compounds are positional isomers, differing primarily in the point of attachment of the piperidine ring to the pyrimidine core . While the target compound features attachment through the piperidine's 2-position, the related compound has the piperidine attached through its 4-position.

Table 1: Comparative Analysis of N,N,2-Trimethyl-6-(Piperidin-2-yl)Pyrimidin-4-Amine Dihydrochloride and Related Compounds

| Compound | CAS Number | Key Structural Features | Distinguishing Characteristic |

|---|---|---|---|

| N,N,2-Trimethyl-6-(piperidin-2-yl)pyrimidin-4-amine dihydrochloride | 1361111-29-6 | Pyrimidine core with dimethylamine at position 4, methyl at position 2, piperidine at position 6 | Piperidine attached at 2-position |

| N,N,2-Trimethyl-6-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride | 1361112-50-6 | Pyrimidine core with dimethylamine at position 4, methyl at position 2, piperidine at position 6 | Piperidine attached at 4-position |

| N,N,2-Trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine | 1316218-95-7 | Similar core structure with additional methyl group on piperidine | Methylated piperidine attached at 4-position |

| 4,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride | 951004-14-1 | Different substitution pattern on pyrimidine | Amine at position 2, methyl groups at positions 4 and 6 |

Physical and Chemical Properties

Structural Implications for Properties

The specific positional attachment of the piperidine ring at the 2-position (versus the 4-position in the isomeric compound) likely influences several properties:

-

Three-dimensional Conformation: The 2-position attachment creates a different spatial arrangement compared to 4-position attachment, potentially affecting molecular recognition and binding to biological targets.

-

Electronic Distribution: The position of attachment influences the electronic density distribution across the molecule, which could affect reactivity patterns and non-covalent interactions.

-

Salt Formation: The dihydrochloride nature of the compound indicates the presence of two protonatable nitrogen atoms, which influences solubility, stability, and potentially pharmacokinetic properties if used in biological systems.

Synthetic Approaches and Preparation

Synthetic Challenges

The specific 2-position attachment of the piperidine ring might present synthetic challenges:

-

Regioselectivity: Ensuring selective reaction at the desired position might require carefully designed synthetic strategies and appropriate protecting groups.

-

Stereochemistry: The 2-position of piperidine represents a stereogenic center if the piperidine is substituted, potentially requiring stereoselective synthetic approaches.

-

Salt Formation Control: Controlling the formation of the dihydrochloride salt to ensure consistent stoichiometry and crystal form would be important for reproducibility and quality control.

Current Research Status and Knowledge Gaps

Research Opportunities

The current status presents several research opportunities:

-

Comprehensive Characterization: Detailed physical, chemical, and spectroscopic characterization of N,N,2-trimethyl-6-(piperidin-2-yl)pyrimidin-4-amine dihydrochloride would provide foundational knowledge for further research.

-

Comparative Studies: Systematic comparison with its positional isomer (N,N,2-trimethyl-6-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride) could provide valuable insights into how the position of attachment affects various properties and activities.

-

Biological Screening: Evaluation of potential biological activities, particularly in areas where related pyrimidine derivatives have shown promise, could reveal new therapeutic applications.

Table 2: Potential Research Directions for N,N,2-Trimethyl-6-(Piperidin-2-yl)Pyrimidin-4-Amine Dihydrochloride

| Research Area | Specific Focus | Expected Outcomes |

|---|---|---|

| Chemical Characterization | Spectroscopic analysis, solubility profiling, stability studies | Comprehensive physical and chemical property data |

| Comparative Analysis | Direct comparison with 4-position isomer | Understanding of position-dependent properties |

| Biological Evaluation | Screening against GPR119, kinases, and other targets | Identification of potential therapeutic applications |

| Computational Modeling | Molecular docking, conformational analysis | Prediction of binding modes and target interactions |

| Structure Modification | Systematic variation of substituents | Development of structure-activity relationships |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume